An In-depth Technical Guide to 2,6-Dibromoaniline: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2,6-Dibromoaniline: Properties, Synthesis, and Applications
CAS Number: 608-30-0
This technical guide provides a comprehensive overview of 2,6-dibromoaniline, a key chemical intermediate in the pharmaceutical and fine chemical industries. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and significant applications.
Core Properties
2,6-Dibromoaniline is a halogenated aniline (B41778) that appears as a colorless to pale yellow or gray crystalline powder.[1] Its core chemical and physical properties are summarized in the tables below, providing a ready reference for laboratory and industrial applications.
Chemical and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 608-30-0 | [2][3][4] |
| Molecular Formula | C₆H₅Br₂N | [2][3] |
| Molecular Weight | 250.92 g/mol | [2][3][4] |
| Appearance | White to pale yellow or gray crystalline powder/needles | [1] |
| Melting Point | 80-82 °C | [1][5][6][7] |
| Boiling Point | 262-264 °C | [1][5][7] |
| Density | 2.0 ± 0.1 g/cm³ | [6] |
| Solubility | Insoluble in water. Soluble in chloroform, methanol, benzene, ether, and ethanol. | [1][8] |
| pKa | 0.48 ± 0.10 (Predicted) | [1] |
Spectroscopic Data
Key spectroscopic identifiers for 2,6-dibromoaniline are provided below. This data is crucial for the qualitative and quantitative analysis of the compound.
| Spectroscopic Data | Identifiers | Reference(s) |
| ¹H NMR | Spectrum available | [9] |
| ¹³C NMR | Spectrum available | [9] |
| Mass Spectrum (MS) | Spectrum available | [10] |
| Infrared (IR) Spectrum | Spectrum available | [11] |
| SMILES | Nc1c(Br)cccc1Br | [2][12] |
| InChI Key | XIRRDAWDNHRRLB-UHFFFAOYSA-N | [3][7] |
Synthesis of 2,6-Dibromoaniline
The primary route for the synthesis of 2,6-dibromoaniline involves the bromination of sulfanilic acid followed by desulfonation, or the bromination of sulfanilamide (B372717) followed by desulfonamidation. A detailed experimental protocol for the synthesis from 3,5-dibromosulfanilamide is provided below, adapted from a procedure published in Organic Syntheses.[2]
Experimental Protocol: Synthesis from 3,5-Dibromosulfanilamide
This procedure details the hydrolysis of 3,5-dibromosulfanilamide to yield 2,6-dibromoaniline.
Materials:
-
Crude 3,5-dibromosulfanilamide (50 g)
-
70% Sulfuric acid (250 ml)
-
Oil bath
-
2-L flask with a two-holed stopper
-
Condenser
-
Steam inlet tube
Procedure:
-
Combine 50 g of crude 3,5-dibromosulfanilamide and 250 ml of 70% sulfuric acid in a 2-L flask.
-
Heat the mixture in an oil bath to a temperature of 175-180 °C.
-
Introduce steam rapidly through the mixture. Continue the hydrolysis with steam distillation for 2 hours. Small amounts of 2,6-dibromoaniline will begin to distill over.
-
After 2 hours, allow the oil bath to cool to 105-110 °C.
-
At this temperature, the bulk of the 2,6-dibromoaniline product is steam-distilled.
-
The resulting product is a slightly colored solid with a melting point of 84-86 °C. The expected yield is 25-30 g (66-79% based on the starting material).
-
For further purification, recrystallize the product from 70% alcohol (7 ml per gram of product). This will yield long, colorless needles with a melting point of 87-88 °C. The recovery from recrystallization is typically 85-90%.[2]
Reactivity and Applications
2,6-Dibromoaniline serves as a versatile building block in organic synthesis, primarily due to the reactivity of its amino and bromo substituents.
Suzuki Coupling Reactions
A significant application of 2,6-dibromoaniline is its participation in palladium-catalyzed Suzuki coupling reactions with arylboronic acids. This reaction is a powerful tool for forming carbon-carbon bonds and synthesizing complex biaryl structures. The general protocol involves the reaction of 2,6-dibromoaniline with an arylboronic acid in the presence of a palladium catalyst and a base.
Applications in Drug Development
2,6-Dibromoaniline is a crucial intermediate in the synthesis of various pharmaceutically active compounds. Notably, it is used in the preparation of:
-
Phosphodiesterase IV (PDE4) Inhibitors: These compounds are investigated for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[7]
-
Anti-HIV Agents: 2,6-Dibromoaniline serves as a precursor in the synthesis of certain classes of anti-HIV drugs.[7]
While 2,6-dibromoaniline is a component of these therapeutic agents, it does not directly participate in biological signaling pathways. Instead, its structural framework is incorporated into the final drug molecule, which then interacts with its biological target.
Safety and Handling
2,6-Dibromoaniline is classified as a hazardous substance and requires careful handling.
-
Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[8]
-
Precautions: Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a respirator, should be worn when handling this compound. Work should be conducted in a well-ventilated area.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][8]
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN1357533A - Prepn. of 2,6-dibromo aniline - Google Patents [patents.google.com]
- 4. 2,6-Dibromoaniline synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. U-M Library Search [search.lib.umich.edu]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
